Welcome to the BenchChem Online Store!
molecular formula C6H12O3S B8669440 Acetic acid, [(1-ethoxyethyl)thio]- CAS No. 125488-65-5

Acetic acid, [(1-ethoxyethyl)thio]-

Cat. No. B8669440
M. Wt: 164.22 g/mol
InChI Key: GCKYXVVEABQCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05112953

Procedure details

A solution of mercaptoacetic acid (17.4 mL, 250 mmol) in 125 mL of dichloromethane containing p-toluenesulfonic acid monohydrate (0.24 g, 1.26 mmol) was cooled to -18° to -25° C. with stirring. Ethyl vinyl ether (23.9 mL, 250 mmol) in 125 mL of dichloromethane was added dropwise to the cold solution over a period of 90 minutes. The stirring was continued for an additional 30 minutes with the temperature maintained in the -18° to -25° C. range. Then 200 mL of pH=7 phosphate buffer was added, and the reaction mixture was allowed to warm with stirring for 10 to 15 minutes. The mixture was then poured into a flask containing 900 mL of ethyl acetate and 200 mL of water. Layers were separated and the aqueous portion extracted twice with ethyl acetate. The organic layers were combined, washed with brine and dried (MgSO4). Removal of the solvent left 31.4 g of S-(1-ethoxyethyl)mercaptoacetic acid 41 as a colorless oil (77% yield): 1H NMR (CDCl3) 1.15 (t, J=7.0Hz, 3H), 1.52 (d, J=6.4Hz, 3H), 3.36 (s, 2H), 3.60 (m, 2H), 4.84 (q, J=6.4Hz, 1H), 11.65 (s, 1H). The material was used without further purification.
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
catalyst
Reaction Step One
Quantity
23.9 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][C:3]([OH:5])=[O:4].[CH:6]([O:8][CH2:9][CH3:10])=[CH2:7].P([O-])([O-])([O-])=O.C(OCC)(=O)C>ClCCl.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[CH2:6]([O:8][CH:9]([S:1][CH2:2][C:3]([OH:5])=[O:4])[CH3:10])[CH3:7] |f:5.6|

Inputs

Step One
Name
Quantity
17.4 mL
Type
reactant
Smiles
SCC(=O)O
Name
Quantity
125 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.24 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
23.9 mL
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
125 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Four
Name
Quantity
900 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -18° to -25° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained in the -18° to -25° C. range
TEMPERATURE
Type
TEMPERATURE
Details
to warm
STIRRING
Type
STIRRING
Details
with stirring for 10 to 15 minutes
Duration
12.5 (± 2.5) min
ADDITION
Type
ADDITION
Details
The mixture was then poured into a flask
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C)SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 31.4 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.